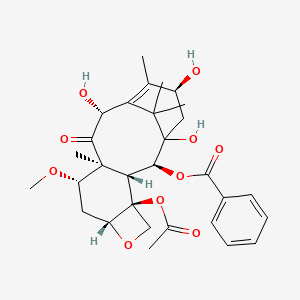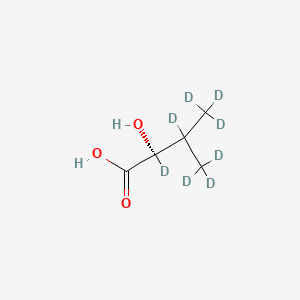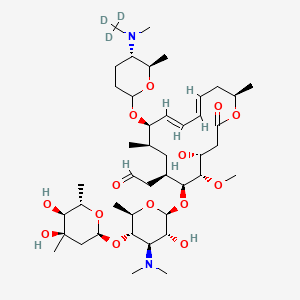![molecular formula C26H44O2Si B13437087 (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position and a methyl group at the 15-beta position. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Protection of Hydroxyl Group: The 3-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Introduction of Methyl Group: The 15-beta position is methylated using a methylating agent like methyl iodide (CH3I) under basic conditions.
Oxidation and Reduction: The compound may undergo oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBDMS-Cl, imidazole, pyridine.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in synthetic pathways.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex steroidal structures. Its unique protecting group allows for selective reactions at other positions on the molecule.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The structural modifications can lead to compounds with specific biological activities.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. It serves as a precursor for the synthesis of steroidal drugs with anti-inflammatory, anabolic, or contraceptive properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one involves its interaction with specific molecular targets. The TBDMS group provides steric hindrance, influencing the compound’s reactivity and selectivity in biological systems. The methyl group at the 15-beta position can affect the compound’s binding affinity to receptors or enzymes, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Androstane: The parent compound without the TBDMS and methyl modifications.
Testosterone: A naturally occurring steroid with similar structural features but different functional groups.
Dihydrotestosterone (DHT): Another steroid with a similar backbone but different functional groups.
Uniqueness
The presence of the TBDMS protecting group and the 15-beta methyl group makes (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one unique. These modifications provide distinct chemical properties, such as increased stability and selective reactivity, which are not present in the similar compounds listed above.
Properties
Molecular Formula |
C26H44O2Si |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,15R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H44O2Si/c1-17-15-22(27)26(6)14-12-21-20(23(17)26)10-9-18-16-19(11-13-25(18,21)5)28-29(7,8)24(2,3)4/h9,17,19-21,23H,10-16H2,1-8H3/t17-,19+,20-,21+,23+,25+,26-/m1/s1 |
InChI Key |
YABQFQKCCVKXNQ-FKVVVTPWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


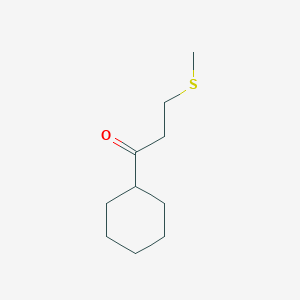
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
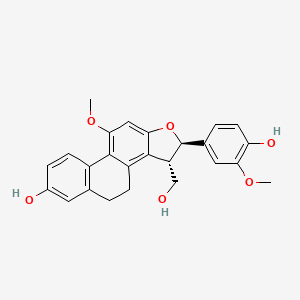
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
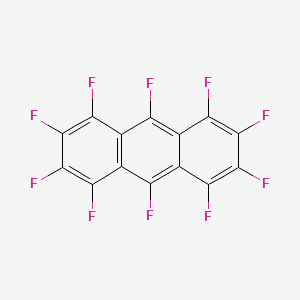

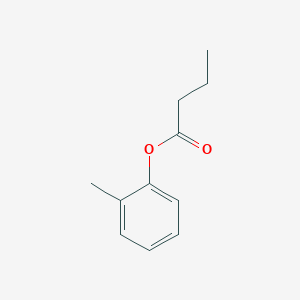
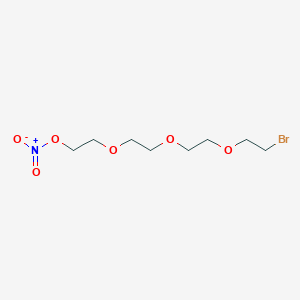
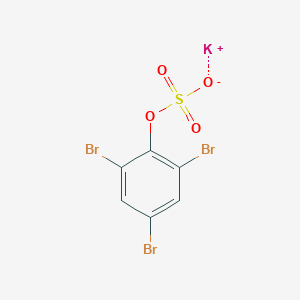
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
